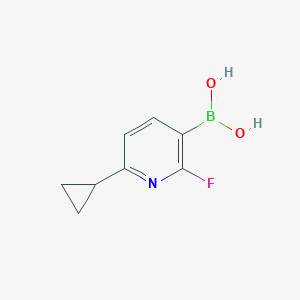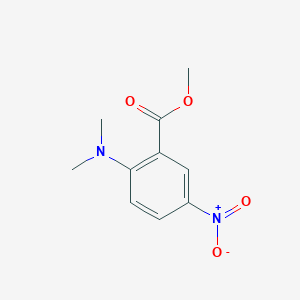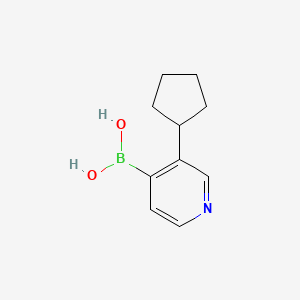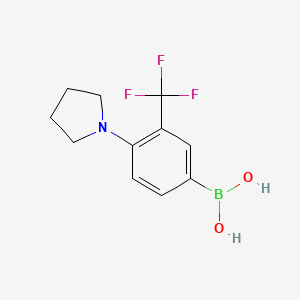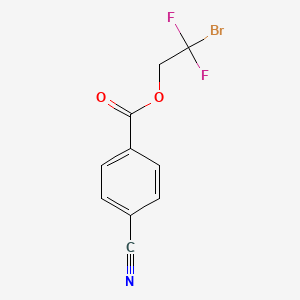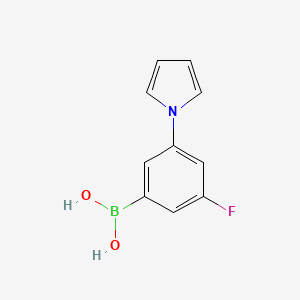
(3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C10H9BFNO2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a pyrrole moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 3-fluoroaniline, undergoes bromination to form 3-fluoro-5-bromoaniline.
Pyrrole Substitution: The brominated intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with pyrrole to yield 3-fluoro-5-(1H-pyrrol-1-yl)aniline.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: (3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The fluoro group can undergo reduction under specific conditions to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Reduction: Fluorine-free hydrocarbons.
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: Utilized in the development of boron-containing biomolecules for imaging and therapeutic applications.
Medicine:
Drug Development: Investigated for its potential in the synthesis of boron-containing drugs, which can exhibit unique pharmacological properties.
Industry:
Material Science: Used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mécanisme D'action
The mechanism of action of (3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the fluoro and pyrrole substituents, making it less versatile in certain reactions.
4-Fluorophenylboronic Acid: Contains a fluoro group but lacks the pyrrole moiety, affecting its reactivity and applications.
3-Pyrrolylphenylboronic Acid: Contains the pyrrole moiety but lacks the fluoro group, which can influence its chemical properties.
Uniqueness: (3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid is unique due to the presence of both the fluoro and pyrrole substituents, which enhance its reactivity and make it suitable for a wider range of applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C10H9BFNO2 |
|---|---|
Poids moléculaire |
205.00 g/mol |
Nom IUPAC |
(3-fluoro-5-pyrrol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BFNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h1-7,14-15H |
Clé InChI |
UJAUDABYSMJPNE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)F)N2C=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



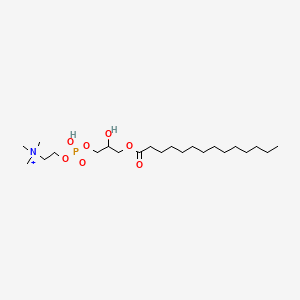
![1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085002.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085010.png)

![dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B14085026.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea](/img/structure/B14085032.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085040.png)
![7-Methyl-1-[4-(propan-2-yl)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085054.png)
